molecular formula C42H30F6Ni B12924138 Ni(4-Fstb)3

Ni(4-Fstb)3

Cat. No.: B12924138
M. Wt: 707.4 g/mol
InChI Key: WNYSUDSQGPJTPC-VRBCMZOBSA-N
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Description

Nickel tris(4-fluorostilbene) (Ni(4-Fstb)3) is a nickel-based organometallic compound. It is characterized by the presence of three 4-fluorostilbene ligands coordinated to a central nickel atom. This compound is notable for its stability and reactivity, making it a valuable catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ni(4-Fstb)3 involves the reaction of nickel acetylacetonate with 4-fluorostilbene ligands in the presence of a reducing agent such as triethylaluminum. The reaction typically takes place under an inert atmosphere to prevent oxidation. The resulting product is a red solid that is stable for months when stored in a freezer .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger quantities of nickel acetylacetonate, 4-fluorostilbene, and triethylaluminum, and ensuring the reaction is conducted under controlled conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ni(4-Fstb)3 is involved in various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include phosphines, bipyridines, and other ligands that can coordinate to the nickel center. Reactions are typically conducted under inert atmospheres to prevent oxidation and degradation of the compound .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the products are often carbon-carbon or carbon-nitrogen bonded compounds .

Scientific Research Applications

Ni(4-Fstb)3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Ni(4-Fstb)3 exerts its catalytic effects involves the coordination of the 4-fluorostilbene ligands to the nickel center, which stabilizes the nickel in its zero oxidation state. This stabilization allows the nickel to participate in various catalytic cycles, facilitating bond formation and cleavage. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of stability and reactivity. The presence of 4-fluorostilbene ligands provides a protective environment for the nickel center, enhancing its stability against oxidation and degradation. This makes this compound a valuable alternative to other nickel catalysts that require more stringent handling conditions .

Properties

Molecular Formula

C42H30F6Ni

Molecular Weight

707.4 g/mol

IUPAC Name

1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene;nickel

InChI

InChI=1S/3C14H10F2.Ni/c3*15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12;/h3*1-10H;/b3*2-1+;

InChI Key

WNYSUDSQGPJTPC-VRBCMZOBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F.[Ni]

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F.[Ni]

Origin of Product

United States

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